4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features both pyridine and morpholine rings, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the chlorination of pyridine to introduce the dichloro groups, followed by the formation of the morpholine ring through cyclization reactions. Thiomorpholine-4-carbonyl chloride can be reacted with the dichloropyridine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents to optimize the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridine ring or the thiomorpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Could be used in the manufacture of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dichloropyridin-2-yl)-2-morpholinone: Similar structure but lacks the thiomorpholine moiety.
2-(Thiophen-2-yl)-4-(3,5-dichloropyridin-2-yl)morpholine: Contains a thiophene ring instead of the thiomorpholine.
Uniqueness
The presence of both the thiomorpholine and morpholine rings in 4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H17Cl2N3O2S |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17Cl2N3O2S/c15-10-7-11(16)13(17-8-10)19-1-4-21-12(9-19)14(20)18-2-5-22-6-3-18/h7-8,12H,1-6,9H2 |
InChI Key |
LDRBMJYHFAKRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=C(C=C(C=N2)Cl)Cl)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.